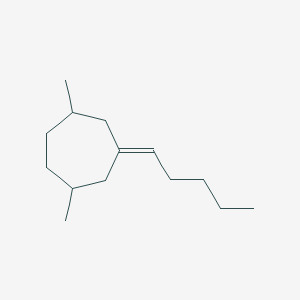
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is a synthetic organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of an ortho-aminophenol with a boronic acid or boronic ester under acidic conditions.
Introduction of the Fluoro Group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furanyl Group: The furanyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a furanyl boronic acid and the corresponding halogenated benzoxaborole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or furanyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the benzoxaborole core can form reversible covalent bonds with nucleophilic sites in proteins, which could be a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1-Benzoxaborole: The parent compound without the fluoro and furanyl groups.
5-Fluoro-2,1-benzoxaborole: A derivative with only the fluoro group.
1-(3-Furanyl)-2,1-benzoxaborole: A derivative with only the furanyl group.
Uniqueness
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is unique due to the presence of both the fluoro and furanyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs
Eigenschaften
Molekularformel |
C11H8BFO2 |
|---|---|
Molekulargewicht |
201.99 g/mol |
IUPAC-Name |
5-fluoro-1-(furan-3-yl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFO2/c13-10-1-2-11-8(5-10)6-15-12(11)9-3-4-14-7-9/h1-5,7H,6H2 |
InChI-Schlüssel |
FFGFXTUHVJRIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




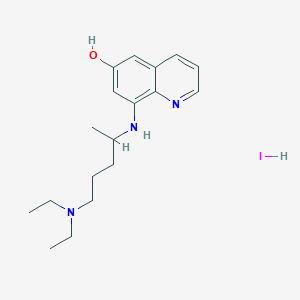
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
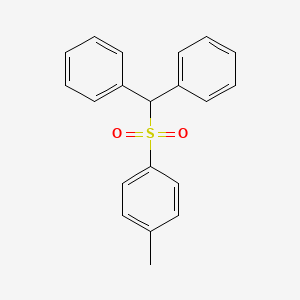
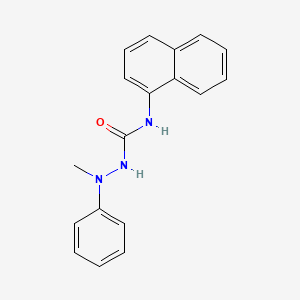
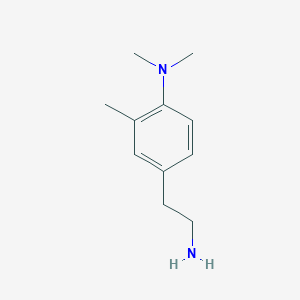
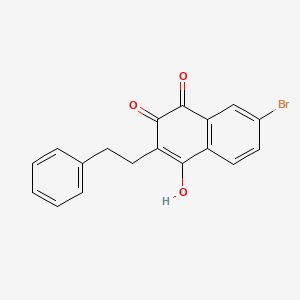
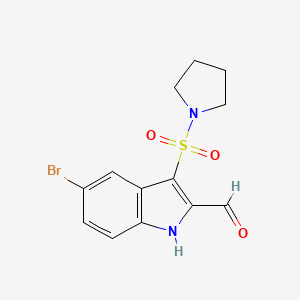
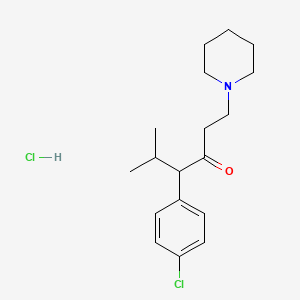
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
